molecular formula C9H4BrFOS B13434452 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde

Cat. No.: B13434452
M. Wt: 259.10 g/mol
InChI Key: PKFNHFAESPAYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and fluorine substituents on a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzothiophene derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, solvents like THF or ether.

    Oxidation: KMnO₄, CrO₃, solvents like acetone or water.

    Reduction: NaBH₄, LiAlH₄, solvents like ethanol or ether.

    Coupling: Palladium catalysts, boronic acids, solvents like toluene or DMF.

Major Products Formed

    Substitution: Various substituted benzothiophene derivatives.

    Oxidation: 6-Bromo-4-fluoro-1-benzothiophene-2-carboxylic acid.

    Reduction: 6-Bromo-4-fluoro-1-benzothiophene-2-methanol.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-fluorobenzene
  • 4-Fluoro-1-bromobenzene
  • 2-Bromo-4-fluorobenzaldehyde

Uniqueness

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological and material properties.

Properties

Molecular Formula

C9H4BrFOS

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-4-fluoro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H4BrFOS/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-4H

InChI Key

PKFNHFAESPAYEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)C=C(S2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.